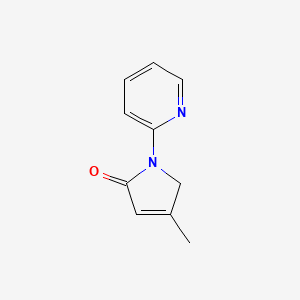![molecular formula C12H11F4N3 B14224082 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-79-2](/img/structure/B14224082.png)
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is an organic compound that features a piperazine ring substituted with a fluoro and trifluoromethyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)aniline with piperazine in the presence of a suitable catalyst. The reaction conditions often involve heating the reactants in a solvent such as acetonitrile or dimethylformamide (DMF) under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives of the original compound .
科学的研究の応用
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with the target sites .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 1-(3-Trifluoromethylphenyl)piperazine
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is unique due to the combination of its piperazine ring and the fluoro and trifluoromethyl groups. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in drug design and materials science .
特性
CAS番号 |
827322-79-2 |
|---|---|
分子式 |
C12H11F4N3 |
分子量 |
273.23 g/mol |
IUPAC名 |
4-[4-fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H11F4N3/c13-11-2-1-9(7-10(11)12(14,15)16)19-5-3-18(8-17)4-6-19/h1-2,7H,3-6H2 |
InChIキー |
NEMNRLJBEVLKBI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C#N)C2=CC(=C(C=C2)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



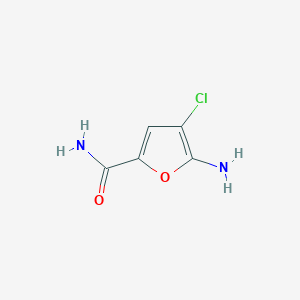
![2-[2-(3-Phenylpropylamino)ethylamino]butan-1-ol](/img/structure/B14224008.png)
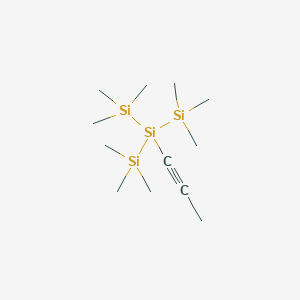
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![Diethyl[3-(triethoxysilyl)propyl]phosphane](/img/structure/B14224031.png)
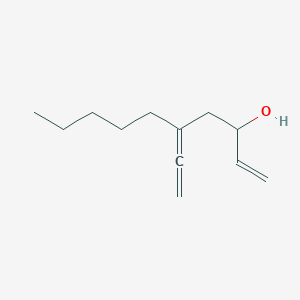

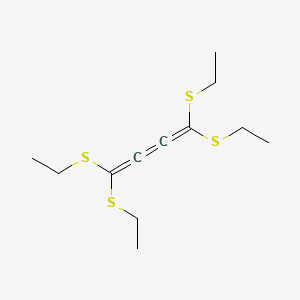

![5-Bromo-N-[(3,4-dichlorophenyl)methyl]pyridin-3-amine](/img/structure/B14224067.png)

![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
